3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol
Overview
Description
3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond.
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol is Interleukin-17A (IL-17A) . IL-17A is a pro-inflammatory cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . It binds to IL-17A, preventing it from signaling through its receptor, IL-17R . This inhibits the downstream effects of IL-17A, reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis , a critical pathway in the pathogenesis of several autoimmune diseases . By blocking IL-17A, the compound disrupts this pathway, leading to a reduction in the production of other pro-inflammatory cytokines and chemokines .
Result of Action
By inhibiting IL-17A, the compound can reduce inflammation and tissue damage, potentially alleviating symptoms in diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol: This compound shares a similar imidazo[1,2-b]pyridazine core but differs in the side chain structure.
Other Phenylimidazoles: Compounds like 4-phenylimidazole and 5-phenylimidazole also belong to the same class but have different substitution patterns and functional groups.
Uniqueness
What sets 3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
3-[[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c16-12-4-1-3-11(9-12)13-10-18-15-6-5-14(19-20(13)15)17-7-2-8-21/h1,3-6,9-10,21H,2,7-8,16H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPUVBIAKROPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C3N2N=C(C=C3)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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